molecular formula C11H12O4 B8546317 Dimethyl-3-carboxyphenyl acetic acid

Dimethyl-3-carboxyphenyl acetic acid

Cat. No. B8546317
M. Wt: 208.21 g/mol
InChI Key: HPXUZOSFVIUPFV-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

A solution of methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate (54 mg, 0.229 mmol) in methanol (2 mL) was treated with 1 M NaOH (aq) (1 mL, 1.000 mmol), and the mixture was stirred overnight at room temperature. The mixture was treated with 1.0 N HCl (aq) (1.2 mL), and the methanol was removed in-vacuo. The remaining aqueous mixture was freeze dried to yield a mixture of the title compound and sodium chloride as colorless powder, which was used as-is in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12]C)=[O:11])([CH3:6])[CH3:5].[OH-].[Na+].Cl.[Cl-].[Na+]>CO>[C:3]([C:4]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([OH:12])=[O:11])([CH3:6])[CH3:5])([OH:17])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate
Quantity
54 mg
Type
reactant
Smiles
COC(C(C)(C)C=1C=C(C(=O)OC)C=CC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C(C)(C)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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